molecular formula C22H19BrN4OS B2932343 N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 900005-87-0

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2932343
CAS No.: 900005-87-0
M. Wt: 467.39
InChI Key: AKKJLTYNKPDUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide (CAS 900005-87-0) is a benzothiazole-based small molecule with a molecular formula of C22H19BrN4OS and a molecular weight of 467.46 g/mol . This compound is offered for research purposes, particularly in the field of medicinal chemistry where the benzothiazole scaffold is recognized for its diverse pharmacological potential . Benzothiazole derivatives are investigated for a range of therapeutic areas, and this specific compound is structurally related to classes of molecules explored for the treatment of respiratory, allergic, and inflammatory diseases . The structure incorporates key pharmacophoric features, including a 6-bromo-benzothiazole moiety and a dimethylaminobenzamide group linked via a pyridinylmethyl spacer, making it a valuable chemical tool for researchers building compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4OS/c1-26(2)18-9-6-15(7-10-18)21(28)27(14-17-5-3-4-12-24-17)22-25-19-11-8-16(23)13-20(19)29-22/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKJLTYNKPDUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 1,3-benzothiazole to introduce the bromine atom at the 6-position. This is followed by the introduction of the dimethylamino group and the pyridin-2-ylmethyl group through nucleophilic substitution reactions. The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom on the benzothiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could result in a variety of functionalized benzothiazole compounds.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and the dimethylamino group can participate in binding interactions, while the bromine atom and the pyridin-2-ylmethyl group can modulate the compound’s overall activity and selectivity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Features

The following table summarizes key structural differences and similarities:

Compound Name Benzothiazole Substituent Benzamide Substituent Pyridine Position Molecular Formula Molecular Weight (g/mol)
Target Compound 6-bromo 4-(dimethylamino) 2-ylmethyl C₂₁H₂₀BrN₄OS 464.38
4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide () 6-methyl 4-bromo None C₂₁H₁₅BrN₂OS 447.33
N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide () 6-bromo 4-cyano 3-ylmethyl C₂₁H₁₃BrN₄OS 449.30
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (, Compound 35) None 4-bromo-3-fluoro 6-methylpyridin-2-yl C₁₃H₁₀BrFN₂O 310.14
Key Observations:

Benzothiazole Modifications: The target compound and share a 6-bromo substituent, which enhances halogen bonding and steric bulk compared to the 6-methyl group in .

Benzamide Substitutions: The 4-dimethylamino group in the target compound is electron-donating, improving solubility and altering electronic distribution versus the 4-cyano (electron-withdrawing) group in .

Pyridine Position :

  • The pyridin-2-ylmethyl group in the target compound may facilitate hydrogen bonding via the ortho nitrogen, whereas the pyridin-3-ylmethyl in offers a meta-oriented coordination site .

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide is a synthetic compound classified within the benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₆H₁₄BrN₃OS
Molecular Weight 333.2 g/mol
CAS Number 476295-20-2

Synthesis

The synthesis of this compound typically involves:

  • Bromination of 1,3-benzothiazole at the 6th position using bromine or N-bromosuccinimide (NBS).
  • Amidation with 4-(dimethylamino)benzoic acid in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) .

Antimicrobial Effects

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. Compounds similar to this compound have shown effectiveness against various pathogens:

  • Antibacterial Activity : Studies report that related compounds have demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 μg/ml .
CompoundTarget PathogenMIC (μg/ml)
Compound 1S. typhi50
Compound 2C. albicans250

Anticancer Properties

The compound's interaction with specific molecular targets suggests potential anticancer activity. It may inhibit cell proliferation and induce apoptosis through modulation of cellular signaling pathways .

The biological activity of this compound can be attributed to its ability to:

  • Bind to Enzymes and Receptors : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Disrupt Cellular Signaling : It interferes with pathways crucial for cell survival and proliferation .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of benzothiazole derivatives in various therapeutic areas:

  • Antitubercular Activity : Some derivatives have shown moderate to good activity against Mycobacterium tuberculosis, suggesting potential for further development as anti-tubercular agents .
  • In Vitro Studies : Research conducted on similar compounds has demonstrated significant antimicrobial activity against multiple strains of bacteria and fungi, reinforcing the biological relevance of this chemical class .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide?

  • Methodological Answer : The synthesis involves two key steps:
  • Step 1 : Amide coupling between 6-bromo-1,3-benzothiazol-2-amine and 4-(dimethylamino)benzoyl chloride. Activation of the carboxylic acid (e.g., via thionyl chloride) improves reactivity, with dichloromethane (DCM) and DIPEA as solvent/base achieving 81% yield in analogous compounds .

  • Step 2 : N-alkylation using (pyridin-2-yl)methyl bromide. Polar aprotic solvents like DMF and NaH as a base enhance nucleophilic substitution efficiency (75% yield in similar systems) .
    Critical Parameters :

  • Purity of intermediates (monitored by TLC).

  • Temperature control during exothermic reactions (reflux at 60–80°C).

    StepReagents/ConditionsYield (%)Reference
    Amide CouplingDCM, DIPEA, reflux81
    N-alkylationDMF, NaH, 60°C75

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer :
  • 1H/13C NMR : The dimethylamino group appears as a singlet at δ ~2.45–2.50 ppm. Pyridinyl methylene protons resonate as a multiplet (δ ~4.70–5.10 ppm), while aromatic protons (benzothiazole, pyridine) show peaks at δ 7.50–8.20 ppm .
  • HRMS : Matches the molecular formula (C20H18BrN3OS; exact mass: 443.04).
  • Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .
  • HPLC : Purity >95% using a C18 column (MeCN/H2O gradient) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields or byproduct formation?

  • Methodological Answer :
  • Solvent Screening : Replace DCM with DMF or THF to improve solubility of aromatic intermediates .
  • Catalyst Selection : Use HATU or EDCl/HOBt for efficient amide coupling, reducing racemization .
  • DOE Approach : Vary temperature (40–100°C), stoichiometry (1:1 to 1:1.2 amine:acyl chloride), and reaction time (4–24 hrs) to identify optimal parameters .
    Case Study : achieved 66% yield for a triazole-acetamide derivative using CuI catalysis in DMF at 80°C .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., pyridine vs. benzothiazole protons) .
  • X-ray Crystallography : Definitive structural confirmation, as applied in for a benzimidazole analog .
  • Isotopic Labeling : Use 15N-labeled amines to assign nitrogen-associated peaks in complex NMR spectra .

Q. How can computational modeling predict the compound’s biological activity and binding mechanisms?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Models interactions with targets like kinases or tubulin. For example, used Glide SP to identify hydrogen bonds between a benzamide carbonyl and kinase active sites .
  • MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER). The bromobenzothiazole moiety may exhibit electrophilic binding to cysteine residues .
  • DFT Calculations : Predict redox potentials and charge distribution to explain reactivity or metabolic stability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Methodological Answer :
  • Source Identification :
  • Purity Discrepancies : Repeat synthesis/HPLC analysis to exclude impurities (e.g., used ≥95% pure compounds for antimicrobial assays) .
  • Assay Variability : Standardize protocols (e.g., MIC testing in triplicate with S. aureus ATCC 25923) .
  • Target Selectivity : Profile activity against related proteins (e.g., EGFR vs. HER2) to clarify specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.